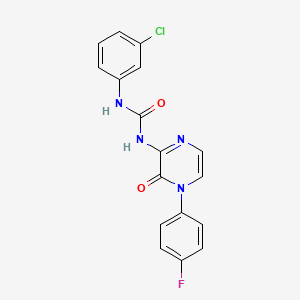![molecular formula C20H20N4O6S B2996770 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034384-33-1](/img/structure/B2996770.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is an advanced organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound, characterized by its complex heterocyclic structure, exhibits unique properties making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include appropriately substituted pyrrole and pyridine derivatives, which undergo functionalization through processes like nitration, sulfonation, and amidation.
Step 1: Synthesis of 5,7-dioxo-5H-pyrrolo[3,4-b]pyridine core
Reagents: Pyrrole derivative, Nitric acid, Sulfuric acid
Conditions: High temperature, followed by neutralization and purification
Step 2: Ethylation of pyrrolo[3,4-b]pyridine
Reagents: Ethyl bromide, Base (such as Sodium hydride)
Conditions: Anhydrous conditions, moderate temperature
Step 3: Coupling with 4-(morpholinosulfonyl)benzoyl chloride
Reagents: 4-(Morpholinosulfonyl)benzoyl chloride, Base (such as Triethylamine)
Conditions: Room temperature, organic solvent (such as Dichloromethane)
Industrial Production Methods
Industrial synthesis may vary slightly, involving optimized processes for large-scale production. These might include continuous flow reactions, use of automated reactors, and purification steps that ensure a high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation to introduce hydroxyl groups or other functional groups, enhancing its reactivity and application potential.
Reduction: Reduction reactions can alter the heterocyclic core, potentially impacting the compound's activity and interaction with biological targets.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, allowing modification of functional groups on the aromatic ring and heterocyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like Hydrogen peroxide, Potassium permanganate; Conditions typically involve mild temperatures.
Reduction: Reagents such as Sodium borohydride, Lithium aluminum hydride; Conditions often require anhydrous solvents and low temperatures.
Substitution: Reagents include Halogen derivatives, Nucleophiles; Conditions depend on the nature of the substrate and desired products.
Major Products Formed
The products from these reactions can vary widely, from simpler analogues of the original compound to more complex derivatives with enhanced or distinct properties.
科学研究应用
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide has a broad spectrum of applications:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: Studying enzyme inhibition, binding assays due to its potential bioactivity.
Medicine: Investigating potential therapeutic effects, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Used in developing advanced materials or as a precursor for specialized chemicals.
作用机制
The exact mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It often involves binding to active sites, disrupting normal biological pathways, or inhibiting specific enzymatic functions.
相似化合物的比较
Comparing this compound to others in the same class highlights its uniqueness:
N-(2-(6-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-5-yl)ethyl)benzamide: Different substituents on the pyrrole ring may alter its reactivity and bioactivity.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(sulfonyl)benzamide: Lacking the morpholino group, this compound might show different physical and chemical properties.
This detailed insight into N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide provides a comprehensive overview of its preparation, reactions, applications, mechanisms, and comparisons. As a compound with significant potential, it remains a focus of ongoing scientific research.
属性
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c25-18(22-8-9-24-19(26)16-2-1-7-21-17(16)20(24)27)14-3-5-15(6-4-14)31(28,29)23-10-12-30-13-11-23/h1-7H,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZUIECVRRRFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


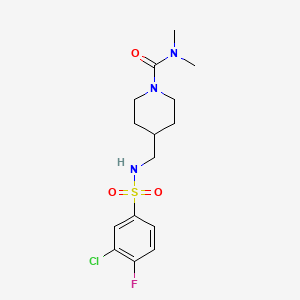
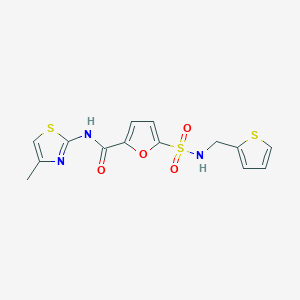
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![5-(2-bromo-5-methoxybenzoyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)
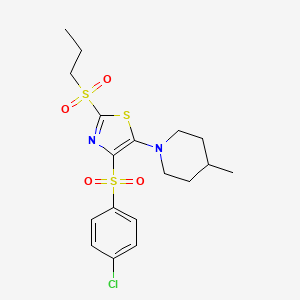
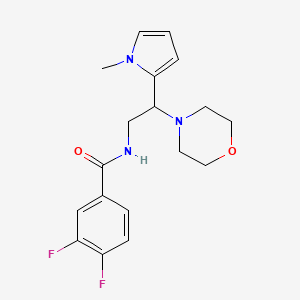
![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)
![methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2996707.png)
